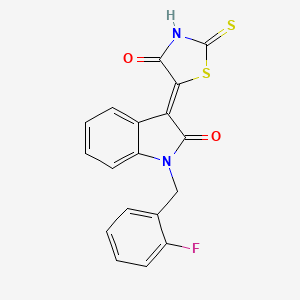![molecular formula C17H14Cl4N2O2S B11514612 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11514612.png)
4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a trichloroethyl group and an indole moiety
Preparation Methods
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative and the sulfonamide precursor.
Formation of the Trichloroethyl Group: The trichloroethyl group is introduced through a chlorination reaction, often using reagents such as trichloroacetyl chloride.
Coupling Reaction: The indole derivative is then coupled with the sulfonamide precursor under specific conditions, such as the presence of a base like triethylamine, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonamide group may also play a role in inhibiting enzyme function by mimicking natural substrates.
Comparison with Similar Compounds
Similar compounds include:
1,2,4-Trichlorobenzene: This compound shares the trichlorobenzene structure but lacks the indole and sulfonamide groups, making it less complex and with different applications.
1,1,2-Trichloro-1,2,2-trifluoroethane: While it contains multiple halogen atoms, it differs significantly in structure and properties.
Indole Derivatives: Compounds like indole-3-acetic acid share the indole moiety but have different functional groups and biological activities.
The uniqueness of 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide lies in its combination of the indole, trichloroethyl, and sulfonamide groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H14Cl4N2O2S |
|---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14Cl4N2O2S/c1-10-15(13-4-2-3-5-14(13)22-10)16(17(19,20)21)23-26(24,25)12-8-6-11(18)7-9-12/h2-9,16,22-23H,1H3 |
InChI Key |
UQFMVWUPNNGDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-tert-butylbenzyl)-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11514531.png)
![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11514535.png)

![(2E)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11514553.png)
![(2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11514559.png)
![3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11514571.png)
![12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11514575.png)
![5-bromo-2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-3-nitropyridine](/img/structure/B11514579.png)
![2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B11514591.png)
![4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11514593.png)
![4-methyl-2-oxo-6-[(phenylcarbonyl)amino]-2H-furo[2,3-h]chromen-9-yl benzoate](/img/structure/B11514594.png)
![methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11514597.png)
![2-amino-N'-[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]benzohydrazide](/img/structure/B11514599.png)

